molecular formula C15H17Br2NO2 B13243062 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one

Cat. No.: B13243062
M. Wt: 403.11 g/mol
InChI Key: PXFOWUTWMRUGBA-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine atoms in its structure suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the piperidinone ring: Starting from a suitable piperidine derivative, the piperidinone ring can be formed through oxidation or other ring-closing reactions.

    Introduction of the bromophenyl group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Attachment of the bromo-methylpropanoyl group: This step might involve acylation reactions using bromo-methylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The piperidinone ring and other functional groups can participate in oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles and Electrophiles: For substitution reactions, common nucleophiles like amines or thiols, and electrophiles like alkyl halides, can be used.

    Oxidizing and Reducing Agents: Agents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one: Similar structure but with chlorine atoms instead of bromine.

    3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one: Lacks the halogen atoms, potentially altering its reactivity and applications.

Uniqueness

The presence of bromine atoms in 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one can confer unique reactivity and binding properties, making it distinct from its analogs. This can influence its suitability for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H17Br2NO2

Molecular Weight

403.11 g/mol

IUPAC Name

3-(2-bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one

InChI

InChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(16)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI Key

PXFOWUTWMRUGBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Br)Br

Origin of Product

United States

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